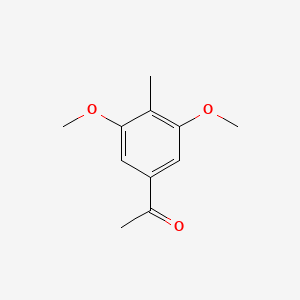
5-Iodo-1-pentanol
Descripción general
Descripción
5-Iodo-1-pentanol is an organic compound with the chemical formula C5H11IO. It is a colorless liquid with a density of approximately 1.62 g/cm³ and a boiling point of 210-212°C . This compound is part of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon chain.
Métodos De Preparación
5-Iodo-1-pentanol can be synthesized through various methods. One common synthetic route involves the reaction of valeraldehyde (C5H10O) with hydrogen iodide (HI). The reaction proceeds under controlled conditions to yield this compound . This method is often used in laboratory settings due to its simplicity and efficiency.
Análisis De Reacciones Químicas
5-Iodo-1-pentanol undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups. For example, it can react with nucleophiles such as sodium azide (NaN3) to form 5-azido-1-pentanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form 5-iodo-1-pentanal or further to 5-iodo-1-pentanoic acid under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 5-iodopentane by using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium permanganate (KMnO4), and lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Iodo-1-pentanol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of other iodinated compounds.
Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those requiring iodinated intermediates.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-Iodo-1-pentanol involves its reactivity due to the presence of the iodine atom and the hydroxyl group. The iodine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxyl group can undergo oxidation or reduction, further expanding its utility in chemical transformations.
Comparación Con Compuestos Similares
5-Iodo-1-pentanol can be compared with other similar compounds such as:
5-Bromo-1-pentanol: Similar in structure but contains a bromine atom instead of iodine. It has different reactivity and physical properties.
5-Chloro-1-pentanol: Contains a chlorine atom and exhibits different chemical behavior due to the smaller size and different electronegativity of chlorine compared to iodine.
1-Pentanol: Lacks the halogen atom, making it less reactive in substitution reactions but still useful in various chemical processes.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs.
Propiedades
IUPAC Name |
5-iodopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c6-4-2-1-3-5-7/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYCSFHXRGKNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid](/img/structure/B3278031.png)
![Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278056.png)












